molecular formula C25H24N4O4 B11178834 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Cat. No.: B11178834
M. Wt: 444.5 g/mol
InChI Key: QBZFOJBKWDXBPC-UHFFFAOYSA-N
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Description

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoindoline and quinazoline moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Moiety: The isoindoline ring can be synthesized through the cyclization of an appropriate amine precursor with a dicarboxylic acid derivative under acidic conditions.

    Quinazoline Ring Formation: The quinazoline ring is often formed by the condensation of an anthranilic acid derivative with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the isoindoline and quinazoline moieties through an acetamide linkage. This can be achieved using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxo derivatives of the isoindoline and quinazoline rings.

    Reduction: Reduced amine or alcohol derivatives.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide shares structural similarities with other isoindoline and quinazoline derivatives, such as:
    • 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
    • 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl]acetamide

Uniqueness

  • Structural Features : The combination of isoindoline and quinazoline moieties in a single molecule provides unique chemical reactivity and potential biological activities.
  • Biological Activities : The specific substitution pattern on the quinazoline ring may confer distinct biological properties compared to other similar compounds.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide

InChI

InChI=1S/C25H24N4O4/c1-15-10-12-16(13-11-15)22-26-20-9-5-4-8-19(20)25(33)29(22)27-21(30)14-28-23(31)17-6-2-3-7-18(17)24(28)32/h4-5,8-13,17-18H,2-3,6-7,14H2,1H3,(H,27,30)

InChI Key

QBZFOJBKWDXBPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)CN4C(=O)C5CCCCC5C4=O

Origin of Product

United States

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